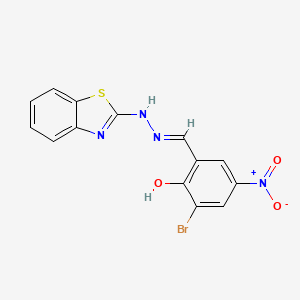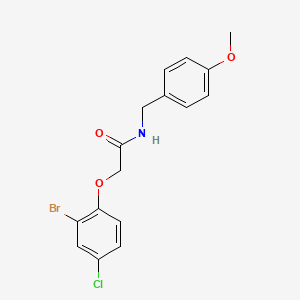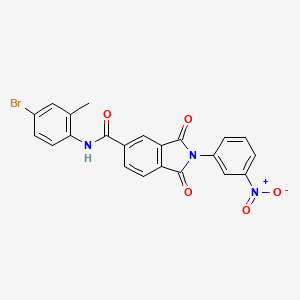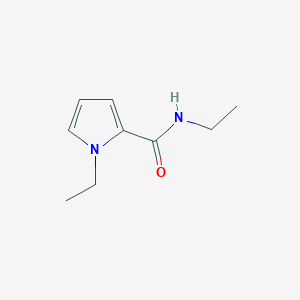
1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one
Vue d'ensemble
Description
1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one (DMDD) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMDD belongs to the family of chalcones, which are naturally occurring compounds found in many plants.
Applications De Recherche Scientifique
Catalytic Applications
- Palladium Nanoparticles Stabilization : 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles. These palladium colloids, soluble in perfluorinated solvents, are efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Photoluminescence and Photochemical Studies
Photoluminescent Properties : The photoluminescent properties of compounds similar to 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one have been studied. For example, E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene and its polymer analogues have UV-visible absorbances and fluorescence emissions, showing potential for applications in electronic spectroscopy (Sierra & Lahti, 2004).
Photochemical Dimerization : Studies on fluorinated dibenzylideneacetone, a compound structurally similar to 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one, demonstrate its dimerization under sunlight in chloroform solution, forming a cyclobutane derivative. This behavior is significant for understanding photochemical reactions in organic compounds (Schwarzer & Weber, 2014).
Antibacterial Applications
- Antibacterial Activity : 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one, a derivative of 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one, has shown promising antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibacterial agent (Purwanggana, Mumpuni, & Mulatsari, 2018).
Anticancer Research
- Anticancer Potential : Synthetic derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one exhibited high antitumoral activities in vitro against various human tumor cell lines, suggesting their potential as cancer chemopreventive agents (Suarez et al., 2010).
Propriétés
IUPAC Name |
(1E,4E)-1,5-bis(2,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-23-18-11-7-15(20(13-18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)14-21(16)26-4/h5-14H,1-4H3/b9-5+,10-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZJPQHIPKEEMF-NXZHAISVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C=CC2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1,5-bis(2,4-dimethoxyphenyl)penta-1,4-dien-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dimethoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970960.png)

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5970974.png)
![1-(4-ethoxybenzyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970986.png)
![N-(2,4-difluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5970990.png)

![2-[(2-chloro-4-fluorophenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5971001.png)

![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B5971051.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)